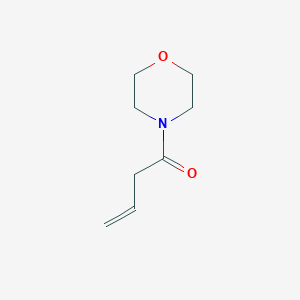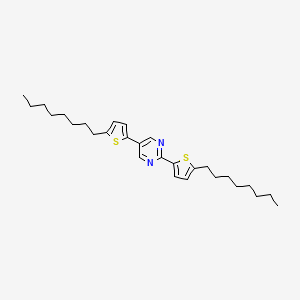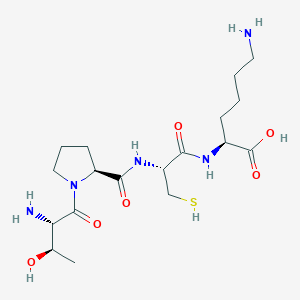![molecular formula C14H17NO2 B14252261 2-[(2R)-hexan-2-yl]isoindole-1,3-dione CAS No. 221155-49-3](/img/structure/B14252261.png)
2-[(2R)-hexan-2-yl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2R)-hexan-2-yl]isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-diones, which are known for their diverse chemical reactivity and biological activities. Isoindole-1,3-diones, commonly referred to as phthalimides, are important structural motifs in various natural products and synthetic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2R)-hexan-2-yl]isoindole-1,3-dione can be achieved through several methods. One common approach involves the condensation of phthalic anhydride with a primary amine, followed by cyclization to form the isoindole-1,3-dione core . Another method includes the reaction of substituted tetraynes with imidazole derivatives in the presence of oxygen, leading to the formation of multifunctionalized isoindole-1,3-diones .
Industrial Production Methods: Industrial production of isoindole-1,3-diones typically involves large-scale condensation reactions using phthalic anhydride and primary amines. The reaction conditions are optimized to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(2R)-hexan-2-yl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of isoindoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Applications De Recherche Scientifique
2-[(2R)-hexan-2-yl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mécanisme D'action
The mechanism of action of 2-[(2R)-hexan-2-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. The compound’s structure allows it to bind to the active sites of these enzymes, inhibiting their activity and potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Phthalimide: A simpler isoindole-1,3-dione derivative with similar chemical properties.
N-isoindoline-1,3-dione: Another derivative with potential biological activities.
Substituted isoindole-1,3-diones: Compounds with various substituents that modify their chemical and biological properties
Uniqueness: 2-[(2R)-hexan-2-yl]isoindole-1,3-dione is unique due to its specific substituent at the 2-position, which imparts distinct chemical reactivity and biological activity compared to other isoindole-1,3-dione derivatives .
Propriétés
Numéro CAS |
221155-49-3 |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
2-[(2R)-hexan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H17NO2/c1-3-4-7-10(2)15-13(16)11-8-5-6-9-12(11)14(15)17/h5-6,8-10H,3-4,7H2,1-2H3/t10-/m1/s1 |
Clé InChI |
OGKZBRVIEFKCBE-SNVBAGLBSA-N |
SMILES isomérique |
CCCC[C@@H](C)N1C(=O)C2=CC=CC=C2C1=O |
SMILES canonique |
CCCCC(C)N1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-](/img/structure/B14252202.png)





![2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine](/img/structure/B14252229.png)
![1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine](/img/structure/B14252235.png)

![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
